REACTION_CXSMILES
|
[C:1]([NH2:4])(=O)[CH3:2].[P:5]([OH:8])([OH:7])[OH:6].Cl>>[NH2:4][C:1]([P:5]([OH:8])(=[O:6])[OH:7])([P:5]([OH:8])(=[O:7])[OH:6])[CH3:2]
|
Name
|
|
Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
During this time the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 145° - 155° C
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C)(P(O)(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |